Heteropeucenin

Description

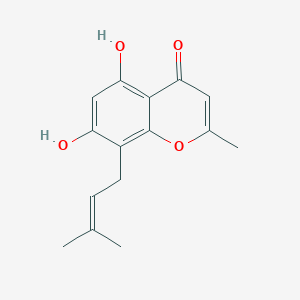

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

17398-07-1 |

|---|---|

Formule moléculaire |

C15H16O4 |

Poids moléculaire |

260.28 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C15H16O4/c1-8(2)4-5-10-11(16)7-13(18)14-12(17)6-9(3)19-15(10)14/h4,6-7,16,18H,5H2,1-3H3 |

Clé InChI |

WUPLGASUDBCHAH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C=C(C(=C2O1)CC=C(C)C)O)O |

SMILES canonique |

CC1=CC(=O)C2=C(C=C(C(=C2O1)CC=C(C)C)O)O |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Heteropeucenin

Botanical Sources and Distribution of Heteropeucenin and its Derivatives

The presence of this compound and its related compounds is not widespread and has been documented in a select number of plant families. Research has primarily identified these compounds in species belonging to the Rutaceae and Bignoniaceae families, among others. The distribution within the plant can vary, with the compounds being found in roots, branches, and fruits.

Isolation from Harrisonia perforata (Blanco) Merr.

Harrisonia perforata, a plant belonging to the Rutaceae family, is a known source of various chromones. tandfonline.com Phytochemical studies have successfully isolated derivatives of this compound from different parts of this plant. A derivative, this compound-7-methylether, has been isolated from the roots of Harrisonia perforata. invivochem.commedchemexpress.com Further investigations into the branches of the plant also led to the isolation of peucenin (B10754109) 7-methyl ether, along with other known chromones such as O-methylalloptaeroxylin and perforatic acid. nih.gov The stems of Harrisonia perforata have also been a source for the isolation of numerous chromones. tandfonline.comnih.gov

Identification in Cedrelopsis grevei Baill. (Rutaceae)

Cedrelopsis grevei, a member of the Rutaceae family endemic to Madagascar, has been identified as a source of this compound. uj.ac.zagolgemma.com Comprehensive reviews and phytochemical analyses have confirmed the presence of a variety of compounds including chromones, coumarins, limonoids, and triterpenoid (B12794562) derivatives in this species. uj.ac.zaresearchgate.net Specifically, this compound is listed among the chemical constituents detected in C. grevei. uj.ac.za The bark and wood of this plant are particularly noted for containing simple and prenylated chromones and coumarins. researchgate.net

Identification in Ptaeroxylon obliquum

Ptaeroxylon obliquum, commonly known as sneezewood, is another member of the Rutaceae family from which chromones have been isolated. nih.gov Research has shown that peucenin (5,7-dihydroxy-6-isopentyl-2-methylchromone) is a major chromone (B188151) component found in sneezewood. rsc.org this compound has also been reported as a constituent of Ptaeroxylon obliquum.

Identification in Kigelia africana

Kigelia africana, also known as the sausage tree and belonging to the Bignoniaceae family, is recognized for its diverse phytochemical profile. nih.gov While not a primary source, a metabolomic profiling study of Kigelia africana fruit extracts identified the presence of this compound, methyl ether. nih.gov The fruits of this tree are known to contain a wide array of bioactive compounds, including flavonoids, saponins, tannins, and glycosides. nih.govmdpi.com

Table 1: Botanical Sources of this compound and its Derivatives

| Botanical Source | Family | Plant Part | Compound Identified |

|---|---|---|---|

| Harrisonia perforata | Rutaceae | Roots | This compound-7-methylether |

| Harrisonia perforata | Rutaceae | Branches | Peucenin 7-methyl ether |

| Cedrelopsis grevei | Rutaceae | Not specified | This compound |

| Ptaeroxylon obliquum | Rutaceae | Wood | Peucenin / this compound |

| Kigelia africana | Bignoniaceae | Fruit | This compound, methyl ether |

Advanced Isolation and Extraction Techniques for Natural this compound

The isolation of this compound from its natural botanical sources involves a series of extraction and purification steps. The initial step typically involves the extraction of dried and ground plant material with an organic solvent. Following this, chromatographic techniques are essential for the separation of the individual compounds from the complex crude extract.

Chromatographic Separation Strategies

Chromatography is the cornerstone for the purification of this compound and its derivatives from plant extracts. Following initial solvent extraction, the resulting crude extract undergoes extensive chromatographic separation. nih.gov

Commonly employed strategies include:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract into fractions of varying polarity.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the separation and to identify the fractions containing the compounds of interest. nih.gov

The selection of the specific chromatographic method and the solvent system is crucial for achieving efficient separation and high purity of the final isolated compound. The structures of the isolated chromones are then typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Table 2: Associated Phytochemicals Isolated with this compound/Derivatives

| Botanical Source | Associated Compounds |

|---|---|

| Harrisonia perforata | O-methylalloptaeroxylin, Perforatic acid, Eugenin, Saikochromone A, Greveichromenol |

| Cedrelopsis grevei | Coumarins, Limonoids, Triterpenoid derivatives, Acetophenones |

| Ptaeroxylon obliquum | Other interrelated chromones |

| Kigelia africana | Flavonoids, Saponins, Tannins, Glycosides, Phenolic acids |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-7-methylether |

| Peucenin |

| Peucenin 7-methyl ether |

| O-methylalloptaeroxylin |

| Perforatic acid |

| Eugenin |

| Saikochromone A |

| Greveichromenol |

| Coumarins |

| Limonoids |

| Triterpenoid derivatives |

| Acetophenones |

| Flavonoids |

| Saponins |

| Tannins |

| Glycosides |

Spectroscopic Techniques for Fraction Analysis

Once the crude extract is fractionated using chromatographic methods, spectroscopic techniques are indispensable for analyzing the resulting fractions and identifying the compounds of interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise structure of coumarins.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule and their chemical environments. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum are used to piece together the carbon-hydrogen framework of the molecule. scielo.br

¹³C NMR (Carbon NMR): This method provides information about the different types of carbon atoms in a molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbon atoms. scielo.br

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is vital for assembling the complete molecular structure. scielo.br

The structural determination of dihydropyranocoumarins isolated from Peucedanum species has been successfully achieved through the comprehensive analysis of such NMR data. mdpi.comclockss.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. libretexts.orgwhitman.edu For coumarins, the fragmentation can involve characteristic losses of small molecules like carbon monoxide (CO). core.ac.uk

Targeted Chemical Profiling in Complex Mixtures

In addition to isolating individual compounds, modern analytical techniques allow for the targeted chemical profiling of specific classes of compounds within a complex mixture, such as a plant extract.

Structural Elucidation and Stereochemical Analysis of Heteropeucenin

Advanced Spectroscopic Characterization Methods

The foundational step in characterizing Heteropeucenin is the elucidation of its planar structure, which is achieved through a suite of advanced spectroscopic methods. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound. doi.orgmdpi.com

Further detailed structural information is gathered using Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional NMR techniques, including ¹H NMR and ¹³C NMR, provide essential information about the types and number of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments are then used to piece together the molecular framework. 41.89.96 Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is critical for establishing long-range connections between protons and carbons, revealing the complete connectivity of the atoms and confirming the chromone (B188151) skeleton and its substituents. 41.89.96researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a this compound Analog Data presented is representative of chromone structures and based on values reported for similar compounds. doi.org

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations |

| 2 | 164.5 | - | - |

| 3 | 112.1 | 6.15 (s) | C-2, C-4, C-4a, C-9 |

| 4 | 182.3 | - | - |

| 4a | 108.8 | - | - |

| 5 | 161.9 | - | - |

| 6 | 98.5 | 6.30 (s) | C-5, C-7, C-8, C-4a |

| 7 | 165.2 | - | - |

| 8 | 105.4 | - | - |

| 8a | 157.6 | - | - |

| 9 (2-CH₃) | 20.1 | 2.35 (s) | C-2, C-3 |

| 10 (7-OCH₃) | 56.4 | 3.90 (s) | C-7 |

| 1' | 27.5 | 3.20 (dd, 14.0, 8.0) | C-8, C-2', C-3' |

| 2' | 76.8 | 4.10 (m) | C-1', C-3', C-4', C-5' |

| 3' | 78.1 | - | - |

| 4' (3'-CH₃) | 25.8 | 1.25 (s) | C-2', C-3', C-5' |

| 5' (3'-CH₃) | 24.9 | 1.30 (s) | C-2', C-3', C-4' |

Determination of Absolute Configuration for Enantiomeric Forms

This compound possesses a chiral center in its side chain, meaning it exists as a pair of enantiomers. doi.org While these enantiomers have identical physical properties in an achiral environment, they often exhibit different biological activities. wikipedia.org Therefore, separating the enantiomers and determining the absolute configuration of each is a critical aspect of its chemical analysis. wikipedia.orglibretexts.org

Naturally occurring this compound is often isolated as a racemic mixture, containing equal amounts of both enantiomers. doi.org The resolution of these racemates into individual, enantiomerically pure forms is commonly achieved using Chiral High-Performance Liquid Chromatography (HPLC). doi.orgnih.gov

This technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. chiralpedia.comsigmaaldrich.com When the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. chiralpedia.com This difference in interaction strength leads to different retention times, allowing for their separation and collection as distinct fractions, typically denoted as (+)-Heteropeucenin and (-)-Heteropeucenin based on their optical rotation. doi.orgresearchgate.net

Once the enantiomers are separated, their absolute configuration (i.e., the R or S designation at the stereocenter) must be determined. libretexts.orglibretexts.org The modified Mosher's method is a powerful NMR-based technique used for this purpose, particularly for assigning the configuration of secondary alcohols like the one present in the side chain of this compound. doi.orgspringernature.comnih.gov

The method involves the chemical derivatization of the hydroxyl group of each separated enantiomer with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric Mosher esters. springernature.comstackexchange.com Specifically, the (+)-enantiomer of this compound is reacted separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl to produce two different diastereomeric esters. doi.org

The ¹H NMR spectra of these two esters are then recorded and compared. The key to the method is the analysis of the differences in chemical shifts (Δδ = δS - δR) for the protons located on either side of the newly formed ester linkage. doi.orgspringernature.com The anisotropic effect of the phenyl group in the MTPA reagent causes protons on one side of the molecule to be shielded (shifted upfield) and those on the other to be deshielded (shifted downfield). stackexchange.com A consistent pattern of positive and negative Δδ values for protons surrounding the chiral center allows for the unambiguous assignment of its absolute configuration. doi.orgnih.gov

Table 2: Representative Data for Mosher's Method Analysis of a Chiral Alcohol This table illustrates the expected pattern of chemical shift differences (Δδ) used to assign absolute configuration. doi.org

| Proton Position | δH of (S)-MTPA ester (δS) | δH of (R)-MTPA ester (δR) | Δδ (δS - δR) | Inferred Configuration |

|---|---|---|---|---|

| H-1'a | 3.35 | 3.45 | -0.10 | Positive Δδ values for protons on one side and negative for the other confirm the stereochemical assignment (e.g., 2'S). |

| H-1'b | 3.28 | 3.36 | -0.08 | |

| H-4' | 1.35 | 1.28 | +0.07 | |

| H-5' | 1.40 | 1.32 | +0.08 |

Biosynthetic Pathways and Biogenetic Studies of Heteropeucenin

Proposed Biogenetic Routes to Chromone (B188151) Scaffolds

The construction of the fundamental chromone skeleton, a benzo-γ-pyrone ring system, is primarily achieved through the polyketide pathway. nih.gov This route involves the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA.

Key proposed routes include:

The Polyketide Pathway : The most common route begins with the condensation of multiple acetate (B1210297) molecules, derived from malonyl-CoA. nih.gov For many simple chromones, this involves a five-unit polyketide chain that undergoes cyclization and aromatization to form the core structure. nih.gov

Mixed Biosynthetic Pathways : More complex chromones, such as the 2-(2-phenylethyl)chromones (PECs) found in agarwood, are products of mixed pathways. mdpi.com Their biosynthesis represents a convergence of the polyketone pathway and the shikimic acid pathway, which supplies a phenylpropanoid starter unit. mdpi.com

Formation of the Prenyl Side-Chain : The defining C5-isoprenoid side-chain of heteropeucenin is believed to be installed via a key rearrangement reaction. Studies propose that the biosynthesis of 1,1-dimethylallyl side-chains can occur through a Claisen rearrangement of a 7-O-prenyl (3,3-dimethylallyl) ether precursor. gla.ac.uk This electrophilic substitution reaction, likely enzyme-mediated in vivo, would attach the prenyl group to the C-8 position of the chromone nucleus, a defining feature of this compound's structure. gla.ac.ukacs.org

Enzyme Systems Involved in Chromone Biosynthesis

The assembly and modification of the this compound molecule are catalyzed by several distinct classes of enzymes. The primary enzymes build the core scaffold, while tailoring enzymes perform subsequent modifications to create the final, complex structure.

Primary Scaffold-Forming Enzymes Type III polyketide synthases (PKSs) are the foundational enzymes responsible for constructing the chromone ring. mdpi.com

| Enzyme Name | Abbreviation | Function | Source Organism (Example) | References |

| Pentaketide (B10854585) Chromone Synthase | PCS | Catalyzes the formation of 5,7-dihydroxy-2-methylchromone from five molecules of malonyl-CoA. | Aloe arborescens | researchgate.net, nih.gov, nih.gov |

| 2-(2-phenylethyl)chromone Precursor Synthase | PECPS | A type III PKS that generates the diarylpentanoid precursor for 2-(2-phenylethyl)chromones. | Aquilaria sinensis | mdpi.com, researchgate.net |

Tailoring Enzymes Following the creation of the basic chromone ring, a series of tailoring enzymes modify the structure to produce this compound and its derivatives.

Prenyltransferases (PTs) : These enzymes are crucial for attaching the isoprenoid side-chain to the chromone core. A specific prenyltransferase would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) unit to the C-8 position of a dihydroxy-2-methylchromone precursor.

Cyclases : While the initial ring formation is handled by PKS enzymes, subsequent cyclization of the prenyl chain can lead to further structural diversity, as seen in related compounds like ptaerocyclin. mdpi.comresearchgate.net

O-Methyltransferases (OMTs) : These enzymes are responsible for the methylation of hydroxyl groups. The methylation of this compound, for instance, yields allopteroxylin methyl ether, a related natural product. mdpi.comresearchgate.net

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes often catalyzes hydroxylation reactions, which can occur on the chromone core or the side chain, leading to a wide array of derivatives. mdpi.com

Precursor Incorporation and Pathway Elucidation Studies

The elucidation of the biosynthetic pathway to this compound relies on a combination of precursor feeding studies and the functional characterization of the enzymes involved.

Precursor Feeding Experiments : While specific studies on this compound are limited, the general methodology involves feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate, mevalonate, or a chromone intermediate) to a producing organism, such as Ptaeroxylon obliquum. gla.ac.ukmdpi.com The location of the label in the isolated this compound molecule is then determined, confirming its origin from the fed precursor and helping to map the biosynthetic sequence.

Enzyme Functional Characterization : A key strategy involves the heterologous expression of candidate genes, identified from the producing organism's genome or transcriptome, in a host system like E. coli or Nicotiana benthamiana. mdpi.comresearchgate.net For example, a candidate PKS gene would be expressed, and the recombinant protein purified. In vitro assays are then performed with potential substrates, such as malonyl-CoA and a starter unit, to confirm the enzyme's function and identify its product. researchgate.net

Claisen Rearrangement Studies : Laboratory synthesis has demonstrated that heating a 7-O-prenylated chromone can induce a Claisen rearrangement to yield both peucenin (B10754109) (C-6 prenylated) and this compound (C-8 prenylated). gla.ac.uk This chemical precedent provides strong support for a similar, likely enzyme-catalyzed, step in the biosynthetic pathway. gla.ac.uk

Metabolic Engineering Approaches for Heterologous Biosynthesis of Chromones (Conceptual Framework)

The elucidation of biosynthetic pathways opens the door for the sustainable production of valuable compounds like this compound using metabolic engineering. This involves genetically modifying a microbial or plant host to produce the target molecule.

A conceptual framework for the heterologous biosynthesis of this compound would involve the following steps:

Selection of a Host Organism : A well-characterized and genetically tractable host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, would be chosen. These hosts are capable of producing the necessary starter molecules like malonyl-CoA.

Introduction of the Core Pathway : The gene for a type III PKS, such as pentaketide chromone synthase (PCS), would be introduced into the host to enable the production of the 5,7-dihydroxy-2-methylchromone core. acs.org

Introduction of Tailoring Enzymes : Subsequently, genes for the specific tailoring enzymes would be introduced. This would include a prenyltransferase gene responsible for attaching the dimethylallyl group to the correct position on the chromone nucleus to form this compound. researchgate.net

Pathway Optimization : To maximize yield, the expression levels of the introduced genes can be balanced and optimized. Furthermore, enzyme engineering techniques, such as site-directed mutagenesis of the PKS enzyme, could be employed to improve catalytic efficiency or even alter substrate specificity to create novel chromone derivatives. researchgate.netnih.gov This approach has been successfully demonstrated for other complex plant metabolites and provides a viable strategy for the industrial-scale production of chromones. researchgate.netacs.org

Synthetic Chemistry of Heteropeucenin and Its Analogues

Total Synthesis Approaches to Heteropeucenin

The total synthesis of this compound has been approached through various strategies, primarily focusing on the construction of the chromone (B188151) core.

The Claisen rearrangement is a powerful and widely used reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org It is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgthermofisher.cn In the context of chromone synthesis, the aromatic Claisen rearrangement is particularly relevant. organic-chemistry.org This reaction involves the thermal rearrangement of allyl phenyl ethers to produce o-allylphenols, which are key intermediates in the synthesis of various heterocyclic compounds, including chromones. thermofisher.cnorganic-chemistry.org

The general mechanism proceeds through a concerted, pericyclic pathway, often involving a chair-like transition state. wikipedia.orgorganic-chemistry.org The reaction is typically intramolecular, a fact that has been confirmed by crossover experiments. wikipedia.org While the classic Claisen rearrangement requires high temperatures, several modifications have been developed to achieve the transformation under milder conditions. organic-chemistry.org These include the Johnson-Claisen and Ireland-Claisen rearrangements. chemrxiv.orgrsc.org

A tandem Claisen rearrangement/6-endo cyclization approach has been utilized for the synthesis of allylated and prenylated chromones. The regioselectivity of the Claisen rearrangement can be influenced by factors such as the solvent and the use of microwave irradiation. researchgate.net

Oxidative cyclization reactions are key strategies for the synthesis of heterocyclic compounds from acyclic precursors. mdpi.com In the synthesis of natural products, the direct oxidative cyclization of 1,5-dienes is a valuable method for the diastereoselective preparation of substituted tetrahydrofurans. beilstein-journals.org This type of reaction can be catalyzed by various metal complexes, including those of osmium and ruthenium. beilstein-journals.orgnih.gov For instance, a double deprotection/double oxidative cyclization strategy using catalytic osmium tetroxide was employed to construct the bisheterocyclic core of (+)-cis-sylvaticin. nih.gov

Hypervalent iodine reagents are also powerful tools for mediating the oxidative cyclization of phenol (B47542) and phenol ether derivatives, leading to complex polycyclic compounds. mdpi.com An improved total synthesis of 3-(phenethylamino)demethyl(oxy)aaptamine was achieved through an oxidative intramolecular cyclization of a phenol derivative. mdpi.com Electrochemical methods are also emerging as sustainable techniques for oxidative cyclization in the synthesis of N-heterocycles like benzimidazoles. researchgate.net

Synthetic Routes to this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is essential for exploring the chemical space around this natural product and for developing compounds with potentially improved biological activities.

The development of novel chromene derivatives is an active area of research, driven by the diverse biological activities associated with this scaffold. nih.govnih.gov Synthetic strategies often involve the reaction of a starting material with various reagents to introduce different functional groups and heterocyclic rings. nih.gov For example, novel chromene derivatives, including chromeno[2,3-d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazines and chromeno[2,3-d]pyrimidines, have been synthesized and evaluated for their anticancer activity. nih.gov Another approach involves a diastereoselective oxa-hetero-Diels-Alder reaction to create spiro indanone fused pyrano[3,2-c]chromene derivatives. rsc.org The synthesis of 3,4-dihydropyrano[c]chromene derivatives has been achieved through a one-pot, three-component condensation reaction. ijcce.ac.ir

Table 1: Examples of Synthesized Chromene Derivatives and their Methodologies

| Derivative Class | Synthetic Methodology | Starting Materials | Reference |

| Chromeno[2,3-d] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazines | Reaction with carbon disulfide, ethyl chloroformate, hydrazine (B178648) hydrate, acetic acid, and sulphuric acid. | 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | nih.gov |

| Spiro indanone fused pyrano[3,2-c]chromenes | Diastereoselective oxa-hetero-Diels-Alder reaction | Indane-1,3-dione and 3-vinyl-2H-chromene derivatives | rsc.org |

| 3,4-Dihydropyrano[c]chromenes | One-pot three-component condensation | Aromatic aldehydes, malononitrile, and 4-hydroxycoumarin | ijcce.ac.ir |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govsci-hub.se These reactions are highly efficient and atom-economical, making them attractive for the synthesis of libraries of compounds for drug discovery. sci-hub.sersc.org

Several MCRs have been developed for the synthesis of chromone analogues. A Michael addition-driven four-component reaction has been used to synthesize a series of 4-oxochroman-2-carboxamides. rsc.org Another example is a multi-component cascade reaction of 3-formylchromones with ethyl 2-(pyridine-2-yl)acetate derivatives and amidine hydrochlorides to produce highly functionalized bipyrimidine derivatives. rsc.org The Passerini reaction, another MCR, has been used to synthesize chromone-donepezil hybrids. beilstein-journals.org The synthesis of oxepino[3,2-c]chromene derivatives has also been achieved through a multicomponent reaction. researchgate.net

Table 2: Examples of Multicomponent Reactions in Chromone Analogue Synthesis

| Reaction Type | Key Reactants | Product Class | Reference |

| Michael addition-driven 4-CR | Chromones, amines, isocyanides, carboxylic acids | 4-Oxochroman-2-carboxamides | rsc.org |

| Cascade Reaction | 3-Formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, amidine hydrochlorides | Bipyrimidine derivatives | rsc.org |

| Passerini Reaction | Chromone aldehydes, isocyanides, carboxylic acids (donepezil-derived) | Chromone-donepezil hybrids | beilstein-journals.org |

| Condensation Reaction | 2-Hydroxyacetophenone, dimethyl carbonate, activated acetylenic compounds, alkyl bromide | Oxepino[3,2-c]chromene derivatives | researchgate.net |

Challenges and Innovations in this compound Synthetic Methodologies

The synthesis of complex natural products like this compound and its analogues is often associated with several challenges. These can include achieving high yields, controlling stereochemistry, and developing environmentally friendly and efficient processes. csic.es

Innovations in synthetic methodologies are constantly being sought to address these challenges. The development of new catalytic systems, particularly those based on sustainable metals like iron, is a key area of research. csic.es These catalysts can enable a wide range of chemical transformations in a more environmentally benign manner. csic.es

The use of microwave-assisted synthesis has been shown to influence the regioselectivity of reactions like the Claisen rearrangement, offering a tool to control the outcome of synthetic steps. researchgate.net Furthermore, the development of novel multicomponent reactions continues to provide efficient and versatile routes to complex heterocyclic structures. rsc.orgrsc.org The application of electrochemical methods in synthesis is also a growing area, offering a sustainable alternative to traditional chemical oxidants. researchgate.net These ongoing advancements in synthetic chemistry will undoubtedly facilitate the future synthesis of this compound and a wider array of its analogues for further scientific investigation.

General Biological Activity Categories Associated with Chromone Structures (e.g., Anti-infective, Antioxidant)

The chromone ring system is recognized as a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a wide array of pharmacological activities. acs.orgresearchgate.net This structural motif is a common feature in many natural and synthetic compounds with significant biological properties. researchgate.net The type, number, and position of substituents on the chromone core are critical in determining the specific pharmacological effects. nih.gov

Chromones, including those isolated from the plant Ptaeroxylon obliquum where this compound is found, are well-documented for several key biological activities. mdpi.com These activities are often broad-ranging, covering anti-infective (antibacterial and antifungal), antioxidant, anti-inflammatory, and antiproliferative effects. researchgate.netnih.govmdpi.com For instance, extracts from P. obliquum have shown noteworthy antifungal activity against various phytopathogenic fungi and antibacterial action against strains associated with wound infections. nih.govtandfonline.com The chromone backbone itself is a crucial element for these properties, which also include antiallergic, antiviral, and antitumor potential. acs.orgresearchgate.net

| Activity Category | Description | Associated Sources |

| Anti-infective | Includes antibacterial and antifungal properties. Chromones from P. obliquum show activity against Candida albicans, Cryptococcus neoformans, and various bacteria. acs.orgnih.govmdpi.com | Ptaeroxylon obliquum |

| Antioxidant | The ability to scavenge free radicals. This is a common property of phenolic compounds like chromones. nih.govmdpi.com Extracts of P. obliquum possess antioxidant capabilities. tandfonline.com | Natural and synthetic chromones |

| Anti-inflammatory | Capacity to reduce inflammation. Chromone derivatives are widely investigated for this effect. researchgate.netmdpi.com | Ptaeroxylon obliquum, General Chromones |

| Antiproliferative | Ability to inhibit the growth of cells, particularly cancer cells. researchgate.netmdpi.com | Ptaeroxylon obliquum |

| Antiviral | Activity against various viruses has been reported for the chromone scaffold. acs.org | General Chromones |

Investigation of Molecular Targets and Cellular Pathways

Understanding the biological activity of a compound requires identifying its direct molecular targets and the cellular pathways it modulates. For this compound, this investigation is in its early stages, with much of the potential being inferred from studies on the broader chromone class.

Enzyme inhibition is a primary mechanism through which bioactive compounds exert their effects.

Tyrosinase: This copper-containing enzyme plays a critical role in melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology. nih.gov Many heterocyclic compounds, including flavonoids, have been identified as tyrosinase inhibitors. nih.govresearchgate.net However, direct experimental studies specifically evaluating the inhibitory effect of this compound on tyrosinase are not prominent in the current scientific literature.

Peroxiredoxin 5 (PRDX5): This antioxidant enzyme is crucial for reducing hydrogen peroxide and other peroxides, thereby protecting cells from oxidative damage. nih.gov It is found in multiple cellular compartments, including the mitochondria and cytoplasm. nih.gov Some natural metabolites have been analyzed for their ability to interact with and modulate PRDX5. nih.gov At present, there is a lack of published research specifically investigating the modulation of peroxiredoxin 5 activity by this compound.

Cellular signaling pathways are complex networks that control fundamental processes like cell growth, proliferation, and apoptosis. The ability of a compound to interfere with these pathways is a hallmark of many modern therapeutics.

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates inflammation, immune responses, and cell survival. nih.govscienceopen.com In its inactive state, it is held in the cytoplasm by an inhibitor protein, IκBα. nih.govscienceopen.com Upon stimulation, a cascade leads to the degradation of IκBα and the translocation of NF-κB to the nucleus, where it activates target genes. nih.gov Dysregulation of this pathway is linked to chronic inflammatory diseases and cancer. nih.gov While many natural compounds are known to inhibit the NF-κB pathway, direct evidence of this compound's activity on this specific signaling cascade has not been reported.

PI3K/Akt/mTOR Pathway: This is a central intracellular signaling pathway that governs the cell cycle, proliferation, and longevity. wikipedia.orgmedchemexpress.com Hyperactivation of the PI3K/Akt/mTOR pathway is a common event in many human cancers, making it a prime target for drug development. nih.govnih.gov The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), leading to the activation of the protein kinase Akt, which in turn modulates numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). wikipedia.orgmedchemexpress.com There is significant crosstalk between the PI3K/Akt/mTOR and NF-κB pathways. nih.gov Despite the importance of this pathway as a drug target, studies detailing the direct interaction of this compound with its components are currently unavailable.

Emerging therapeutic strategies aim to co-opt the cell's own protein disposal systems to eliminate disease-causing proteins.

PROTACs (PROteolysis TArgeting Chimeras): These are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase. promegaconnections.comnih.gov A PROTAC consists of a ligand that binds the target protein, a second ligand that recruits an E3 ligase, and a linker connecting them. promegaconnections.com This induced proximity results in the target protein being tagged with ubiquitin, marking it for destruction by the proteasome. promegaconnections.com This technology can target proteins previously considered "undruggable." nih.gov

LYTACs (LYsosome-TArgeting Chimeras): This technology is designed to degrade extracellular and membrane-associated proteins. tocris.combio-techne.com LYTACs are bifunctional molecules that link a target protein to a cell-surface lysosome-targeting receptor, triggering internalization and subsequent degradation in the lysosome. promegaconnections.comtocris.com

The development of both PROTACs and LYTACs depends on the availability of specific ligands for the proteins of interest. While natural products represent a vast source of chemical diversity for discovering such ligands, the potential of this compound as a ligand or scaffold for these applications has not yet been explored in published research.

Structure-Activity Relationship (SAR) Analysis for this compound and its Structural Analogues

For this compound and its analogues, SAR studies are limited but provide some insights. Research on chromones isolated from Ptaeroxylon obliquum and related synthetic compounds indicates that structural modifications significantly impact biological function. For example, in the context of antimicrobial activity, the specific arrangement and type of substituents on the chromone core are crucial. 41.89.96 The methylation of a hydroxyl group on the chromone, such as the difference between this compound and its naturally occurring analogue this compound-7-methyl ether, can alter the compound's properties and biological activity. dovepress.comresearchgate.net Further research is needed to build a comprehensive SAR model for the this compound scaffold to guide the development of new therapeutic agents.

Table of Compounds

Metabolomics and Bioanalytical Profiling of Heteropeucenin

Identification and Quantification in Biological Systems via Untargeted Metabolomics

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, offering an unbiased view of the metabolome. targetmol.com This approach is instrumental in discovering novel compounds or identifying unexpected changes in metabolite levels in response to various stimuli. targetmol.cominvivochem.com

Identification Strategy

In an untargeted metabolomics workflow, heteropeucenin would be identified as a distinct feature within a complex dataset generated by techniques like liquid chromatography-mass spectrometry (LC-MS). The process begins with the separation of molecules from a biological extract, followed by their detection and characterization by a mass spectrometer. Each detected compound is defined by its mass-to-charge ratio (m/z) and its retention time (RT) from the chromatography column.

The initial identification of a feature corresponding to this compound is putative, based on matching its accurate mass to databases. For a compound like this compound 7-methyl ether, with a molecular formula of C₁₆H₁₈O₄ and a molecular weight of 274.31, the mass spectrometer would detect its corresponding ionic forms. medchemexpress.combiocrick.com Confirmation of the identity would then require fragmentation analysis (MS/MS), where the specific fragmentation pattern of the ion is compared to known standards or in-silico fragmentation databases.

Quantification in Untargeted Studies

Absolute quantification is challenging in untargeted metabolomics due to the absence of specific standards for every detected compound. Instead, quantification is typically relative, where the peak intensity or area of the ion corresponding to this compound is compared across different sample groups (e.g., control vs. treated). This relative quantification allows researchers to identify statistically significant changes in the abundance of this compound, providing insights into its response to specific conditions. biocrick.com To achieve absolute quantification, a targeted approach using isotopically labeled internal standards would be necessary. echemi.com

Table 7.1: Hypothetical Mass Spectrometry Data for this compound Feature

This table illustrates the type of data generated in an untargeted metabolomics experiment for a feature corresponding to a compound structurally similar to this compound, such as this compound 7-methyl ether.

| Parameter | Value | Description |

| Observed m/z | 275.1278 | The mass-to-charge ratio for the protonated molecule [M+H]⁺. |

| Molecular Formula | C₁₆H₁₈O₄ | The elemental composition derived from the accurate mass measurement. medchemexpress.com |

| Molecular Weight | 274.31 | The neutral molecular weight of the compound. biocrick.com |

| Retention Time (RT) | 8.52 min | The time at which the compound elutes from the liquid chromatography column. |

| Potential Adducts | [M+Na]⁺, [M+K]⁺ | Other common ionic forms that may be detected in the mass spectrometer. |

Potential Role in Endogenous Metabolic Pathways and Biological Functions

Untargeted metabolomics not only identifies and quantifies molecules but also provides clues about their biological roles by linking changes in their abundance to physiological or pathological states. medchemexpress.eu By observing how this compound levels change in different conditions, researchers can generate hypotheses about its involvement in specific endogenous metabolic pathways.

If the concentration of this compound is consistently altered in response to a particular disease or treatment, it may be considered a potential biomarker. nih.gov For instance, an increase in this compound levels during a specific cellular process could suggest it is a product of an activated pathway or an activator of a downstream response. Subsequent pathway analysis, using software tools that map identified metabolites onto known biochemical networks, can help to visualize these connections and suggest a functional context.

Metabolomics studies can reveal correlations between metabolites, which can help place a compound like this compound within a larger network. For example, if levels of this compound consistently rise and fall in concert with known metabolites in the pentose phosphate pathway or lipid metabolism, it might suggest a functional link to these processes. nih.gov However, it is important to note that these associations are correlational, and further targeted experiments are required to confirm a direct role in any specific biological function. As of now, the specific endogenous metabolic pathways involving this compound have not been fully elucidated in the available scientific literature.

Advanced Mass Spectrometry and Chromatographic Techniques in Metabolomics Research

The ability to conduct high-throughput untargeted metabolomics relies on the continuous advancement of analytical instrumentation, particularly in mass spectrometry (MS) and chromatography.

Chromatographic Techniques

Chromatography is the foundational step that separates the thousands of molecules within a complex biological sample before they enter the mass spectrometer. This separation reduces ion suppression and allows for the differentiation of isomers—compounds with the same mass but different structures.

Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): This is a dominant technique in metabolomics. It uses columns with very small particles (sub-2 µm) to achieve high-resolution separations in shorter analysis times compared to traditional HPLC. The choice of column chemistry (e.g., C18 for nonpolar compounds, HILIC for polar compounds) is critical for retaining and separating specific classes of metabolites.

Gas Chromatography (GC): Often used for volatile and thermally stable compounds, GC provides excellent separation efficiency. Samples typically require chemical derivatization to increase their volatility before analysis.

Centrifugal Partition Chromatography (CPC): This is a form of counter-current chromatography that uses a liquid-liquid system without a solid support, which can be highly effective for separating closely related compounds from natural product extracts, such as other coumarins.

Mass Spectrometry Techniques

Mass spectrometry measures the mass-to-charge ratio of ionized molecules, providing data on their elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) provide high mass accuracy and resolution. This allows for the confident determination of a molecule's elemental formula from its exact mass, a critical step in identifying unknown compounds in untargeted studies.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating an ion of interest (a precursor ion), fragmenting it, and then analyzing the resulting fragment ions. The fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of a compound by matching it to spectral libraries.

Ion Mobility Spectrometry (IMS): When coupled with MS, IMS adds another dimension of separation based on the ion's size, shape, and charge. This can help to separate isomers that are not resolved by chromatography alone.

Table 7.2: Overview of Analytical Techniques in Metabolomics Research

| Technique Category | Specific Method | Primary Application in Metabolomics |

| Chromatography | UPLC/UHPLC | High-resolution separation of a wide range of metabolites in complex mixtures. |

| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds. | |

| Centrifugal Partition Chromatography | Preparative separation of target compounds from complex natural extracts. | |

| Mass Spectrometry | High-Resolution MS (Orbitrap, Q-TOF) | Accurate mass measurement for elemental formula determination. |

| Tandem MS (MS/MS) | Structural elucidation and confirmation of compound identity via fragmentation. | |

| Ion Mobility Spectrometry-MS (IMS-MS) | Separation of isomers and increased peak capacity. |

Future Research Directions and Unexplored Potential of Heteropeucenin

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

To move beyond preliminary activity screenings and gain a holistic view of Heteropeucenin's biological effects, the integration of multiple "omics" technologies is a critical future step. nih.gov These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, can simultaneously measure changes across different biological layers, providing a comprehensive picture of the cellular response to the compound. nih.govmdpi.com

Transcriptomics: Analyzing the complete set of RNA transcripts in a cell can reveal which genes are activated or suppressed by this compound. Studies on its source genus, Peucedanum, have already utilized transcriptomic analysis to identify genes involved in coumarin biosynthesis, particularly in response to developmental changes like bolting, which can sharply decrease coumarin content. nih.govfrontiersin.org Future transcriptomic studies could pinpoint the specific signaling pathways and transcription factors that are modulated by this compound in human cells, offering clues to its mechanism of action.

Proteomics: This approach focuses on the large-scale study of proteins, the functional workhorses of the cell. mdpi.com By examining changes in protein expression and post-translational modifications after treatment with this compound, researchers can identify its direct protein targets and the downstream effector proteins. nih.gov

Metabolomics: As the omics science closest to the phenotype, metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. mdpi.commdpi.com This can reveal how this compound alters cellular metabolism. Integrated analysis of proteomics and metabolomics data can be particularly powerful, creating protein-metabolite interaction networks that highlight key metabolic pathways affected by the compound. mdpi.comnih.gov

By combining these datasets, researchers can construct detailed models of this compound's activity, moving from a single target to a systems-level understanding of its effects. nih.gov

Table 1: Potential Integrated Omics Workflow for this compound Research

| Omics Level | Technology/Platform | Key Questions to Address | Expected Insights |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Which genes and pathways are differentially expressed upon this compound treatment? | Identification of modulated signaling pathways (e.g., inflammation, apoptosis) and key transcription factors. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | What are the direct protein binding partners? How does the proteome change in response to the compound? | Discovery of direct molecular targets and downstream protein expression changes. |

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS), NMR | How does this compound alter the cellular metabolic profile? | Elucidation of effects on key metabolic pathways like energy metabolism or lipid synthesis. |

| Integrated Analysis | Bioinformatics & Systems Biology | How do changes at the gene, protein, and metabolite levels correlate? | Construction of a comprehensive mechanism-of-action model and identification of novel biomarkers. |

Advanced Computational Chemistry and Molecular Modeling for Target Prediction

Computational methods are indispensable tools for accelerating drug discovery by predicting the biological targets of small molecules like this compound. nih.govnih.gov These in silico techniques can screen vast libraries of proteins to identify potential binding partners, guiding subsequent experimental validation. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, estimating the binding affinity. nih.govmdpi.com For furanocoumarins, docking studies have been used to explore interactions with targets like caspase-3 and various kinases involved in cancer pathways. researchgate.netnih.gov Future docking studies for this compound could screen it against a panel of proteins implicated in diseases where coumarins have shown promise, such as inflammation or cancer, to generate hypotheses about its direct targets. mdpi.com

Pharmacophore Modeling and Virtual Screening: Based on the structural features of this compound, a pharmacophore model can be created to search for proteins with complementary binding sites. This allows for large-scale virtual screening to identify a focused list of potential targets.

Machine Learning Approaches: As computational power grows, machine learning algorithms are increasingly used to predict druggable proteins. nih.gov By training models on vast datasets of known drug-target interactions, these methods can predict novel targets for compounds like this compound with increasing accuracy. chemrxiv.org

The integration of these computational predictions with experimental data from omics studies will create a powerful feedback loop, where in silico hits are validated in the lab, and experimental results are used to refine computational models.

Table 2: Potential Molecular Targets for this compound Based on Computational Prediction

| Potential Target Class | Example Proteins | Associated Disease/Process | Rationale/Methodology |

|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | Docking studies on other phytochemicals have identified EGFR as a target. nih.gov |

| Apoptosis Regulators | Caspase-3, Caspase-9 | Cancer, Neurodegeneration | Furanocoumarins have been analyzed via docking for interactions with caspases. nih.govresearchgate.net |

| Inflammatory Enzymes | Cyclooxygenase (COX-2) | Inflammation | Many natural products with anti-inflammatory activity target COX enzymes. |

| DNA-Interacting Proteins | DNA Topoisomerase IV | Bacterial Infection | Docking studies have explored the interaction of coumarin derivatives with bacterial enzymes. mdpi.com |

Application of Green Chemistry Principles in this compound Synthesis

While this compound can be isolated from natural sources, chemical synthesis is crucial for producing larger quantities for research and potential therapeutic development. Future synthetic efforts must incorporate the principles of green chemistry to minimize environmental impact, reduce waste, and improve efficiency. unibo.itnih.gov The synthesis of the core coumarin scaffold is a major area of interest for green chemists. nih.gov

Traditional methods for coumarin synthesis often rely on harsh reagents and toxic organic solvents. sciencecodex.com Green alternatives that could be adapted for this compound synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. benthamdirect.comeurekaselect.com

Use of Green Solvents: Replacing conventional solvents with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a key goal. benthamdirect.commdpi.com Water-based synthesis of coumarin-3-carboxylic acids at room temperature has been successfully developed. acs.org

Biocatalysis: Employing enzymes or whole microbial cells to perform specific chemical transformations offers high selectivity under mild conditions. researchgate.net For instance, microbes have been used for the biocatalytic reduction of the coumarin double bond, a process that could be adapted for creating this compound analogs. mdpi.com

Heterogeneous Catalysis: Using solid catalysts, such as phosphotungstic acid, can simplify product purification and allow for catalyst recycling, reducing waste. wisdomlib.org

Applying these principles will not only make the production of this compound more sustainable but can also lead to higher yields and purity compared to conventional methods. sciencecodex.combenthamdirect.com

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Coumarins

| Principle | Conventional Method | Potential Green Alternative | Benefit |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, Benzene) | Water, Ionic Liquids, Supercritical CO₂ mdpi.com | Reduced toxicity and environmental pollution. |

| Catalyst | Homogeneous acids/bases (e.g., Piperidine) | Recyclable solid acids (e.g., zeolites), enzymes mdpi.comwisdomlib.org | Easier separation, catalyst reuse, reduced waste. |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, Ultrasound benthamdirect.comeurekaselect.com | Faster reactions, lower energy consumption. |

| Reaction Type | Multi-step procedures | One-pot or multicomponent reactions nih.gov | Increased efficiency, reduced intermediate isolation steps. |

Elucidation of Ecological Roles and Chemical Ecology of this compound in its Natural Environment

This compound is a secondary metabolite produced by plants, primarily within the Apiaceae family, which includes the genus Peucedanum. nih.gov These compounds are not essential for primary growth but are thought to play crucial roles in the plant's interaction with its environment. nih.gov Furanocoumarins, as a class, are well-known for their function in plant defense. apsnet.org

Future research should focus on the specific ecological functions of this compound:

Defense against Herbivores and Pathogens: Furanocoumarins can be toxic or act as feeding deterrents to insects and other herbivores. apsnet.orgwikipedia.org They can also exhibit antimicrobial properties, protecting the plant from bacterial and fungal pathogens. Field studies and controlled laboratory experiments are needed to determine the specific spectrum of organisms against which this compound is active.

Allelochemical Activity: Plants can release chemicals that influence the growth and development of neighboring plants. Investigating whether this compound is exuded from the roots or leached from leaf litter and how it affects the germination and growth of competing plant species would reveal its potential role in shaping plant communities.

Modulation by Environmental Stress: The production of secondary metabolites like furanocoumarins can be influenced by abiotic stresses such as UV radiation, drought, or nutrient deficiency. apsnet.org Studies have shown that furanocoumarin content can vary with the developmental stage of the plant. mdpi.com Understanding how these environmental factors regulate the biosynthesis of this compound in Peucedanum species will provide insight into the plant's adaptive strategies. This could involve analyzing gene expression in the biosynthetic pathway under different stress conditions. nih.gov

Uncovering the ecological roles of this compound will not only advance the field of chemical ecology but may also provide inspiration for novel applications in agriculture, such as the development of natural pesticides or crop protectants.

Q & A

Q. What experimental methodologies are recommended for the structural characterization of Heteropeucenin?

this compound’s structural elucidation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to identify functional groups and stereochemistry. Use 2D NMR (e.g., COSY, HSQC) to resolve complex coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) aids in fragment analysis for structural validation .

- X-ray Crystallography : For crystalline derivatives, this provides definitive bond lengths and angles, resolving ambiguities in stereoisomerism .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction conditions (e.g., temperature, catalyst loading) in real time .

- Purification Strategies : Employ column chromatography with gradient elution or preparative HPLC. For polar derivatives, consider countercurrent chromatography .

- Purity Validation : Combine melting point analysis with <sup>1</sup>H NMR integration to detect impurities below 2% .

Q. What analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC-UV and LC-MS to identify decomposition products .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life under standard conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Meta-Analysis Framework : Systematically compare experimental variables (e.g., cell lines, dosing regimens, solvent systems) using tools like PRISMA guidelines. For example, discrepancies in IC50 values may arise from differences in assay protocols (e.g., MTT vs. ATP-based viability assays) .

- Dose-Response Replication : Reproduce conflicting studies under controlled conditions, ensuring identical biological models and statistical power (α = 0.05, β = 0.2) .

Q. What computational strategies enhance the prediction of this compound’s target interactions and ADMET properties?

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding affinities. Validate predictions with mutagenesis studies on key residues (e.g., ATP-binding pocket kinases) .

- Machine Learning Models : Train random forest classifiers on ChEMBL datasets to predict absorption and toxicity. Include descriptors like logP, topological polar surface area (TPSA), and P-glycoprotein substrate likelihood .

Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy while minimizing confounding variables?

- Animal Model Selection : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control for microbiome variations via co-housing .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Integration : Collect serial plasma samples for LC-MS/MS analysis to correlate exposure (AUC) with effect (e.g., tumor volume reduction) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in multi-omics datasets?

- Multivariate Analysis : Apply partial least squares-discriminant analysis (PLS-DA) to transcriptomic and metabolomic data. Adjust for false discovery rates (FDR) using Benjamini-Hochberg correction .

- Pathway Enrichment : Use GSEA or DAVID to identify overrepresented pathways (e.g., apoptosis, oxidative stress) across dose cohorts .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration dates, in accordance with Beilstein Journal guidelines .

- Data Contradiction Reporting : Clearly annotate outliers in datasets and provide raw data in supplementary materials to enable reanalysis .

- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.